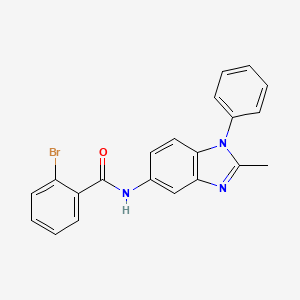

2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Descripción

2-Bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a heterocyclic compound featuring a benzodiazole core substituted with a 2-methylphenyl group at position 1 and a bromobenzamide moiety at position 3. The benzodiazole scaffold is known for its electron-deficient aromatic system, which enhances intermolecular interactions such as hydrogen bonding and π-π stacking.

Propiedades

IUPAC Name |

2-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c1-14-23-19-13-15(24-21(26)17-9-5-6-10-18(17)22)11-12-20(19)25(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNZNUZQPYVILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzamides.

Aplicaciones Científicas De Investigación

2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and benzodiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Heterocyclic Core Modifications

Benzodiazole vs. Pyrazole :

The target compound’s benzodiazole core differs from pyrazole-based analogues (e.g., 2-bromo-N-(1H-pyrazol-5-yl)benzamide, ). Benzodiazoles exhibit greater aromatic stability due to delocalized electron density, whereas pyrazoles are more polarizable, affecting solubility and interaction with biological targets. For example, pyrazole derivatives in showed hydrogen bonding interactions critical for stabilization, but benzodiazoles may offer enhanced rigidity for selective binding .- Substituent Effects on Heterocycles: Compounds like 2-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide () feature alkyl/aryl substitutions on the heterocycle, altering steric profiles.

Benzamide Substituent Variations

Halogen Position and Identity :

Bromine at the ortho position (target compound) vs. para-bromo (e.g., 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide, ) impacts electronic effects. Ortho-substituted bromine increases steric hindrance, reducing rotational freedom and possibly enhancing binding specificity. In contrast, para-substituted halogens (e.g., 3-bromo-4-methoxybenzamide in ) allow for more planar geometries, favoring π-stacking .Functional Group Additions :

Methoxy or hydroxy groups (e.g., ) introduce hydrogen-bonding sites. The absence of such groups in the target compound may prioritize hydrophobic interactions, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which utilizes an N,O-bidentate group for metal coordination .

Electronic and Steric Effects

DFT Studies and Molecular Interactions

DFT analyses of similar bromobenzamides () revealed that bromine’s electronegativity stabilizes molecular orbitals, enhancing electrostatic interactions. For example, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide showed hydrogen bonding energies of −28.5 kcal/mol, comparable to chloro analogues (−26.3 kcal/mol). The target compound’s benzodiazole core may further amplify these effects due to its electron-withdrawing nature .

Crystallographic Insights

X-ray studies (e.g., ) highlight packing efficiencies influenced by substituents. The target compound’s ortho-bromo and benzodiazole groups likely adopt a twisted conformation, reducing crystal symmetry compared to planar analogues like 3-bromo-4-methoxybenzamide derivatives .

Characterization Techniques

- Spectroscopy : 1H NMR would distinguish the benzodiazole’s aromatic protons (δ 7.5–8.5 ppm) from benzamide signals. IR would confirm amide C=O stretches (~1650 cm⁻¹) and benzodiazole C=N (~1600 cm⁻¹) .

- Crystallography : SHELX programs () enable precise structural determination, critical for confirming steric effects from ortho-bromo and benzodiazole groups .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Analogues

Actividad Biológica

The compound 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can be represented as follows:

This compound features a bromine atom, a benzamide moiety, and a substituted benzodiazole ring. These structural components are crucial for its biological activity.

Synthesis

The synthesis of 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves the following steps:

- Formation of the Benzodiazole Ring : The precursor is synthesized through cyclization reactions involving appropriate aromatic amines and carbonyl compounds.

- Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution.

- Amidation : The final step involves the formation of the amide bond with benzoyl chloride or similar reagents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide have demonstrated significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HCT116 (Colon) | 8.3 |

| A549 (Lung) | 12.0 |

These values indicate that the compound exhibits promising cytotoxicity against these cancer types, suggesting its potential as a therapeutic agent.

The mechanism by which 2-bromo-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : Studies suggest that these derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study evaluated the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses to assess its efficacy:

| Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|

| 5 | 40 |

| 10 | 70 |

| 20 | 90 |

The results indicated a dose-dependent response in tumor growth inhibition, supporting the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.